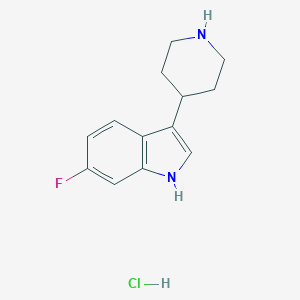

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

説明

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a piperidin-4-yl group attached to the 3rd position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and piperidine.

Formation of Intermediate: The 6-fluoroindole is reacted with piperidine under specific conditions to form an intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 6-Fluoro-3-(piperidin-4-yl)-1H-indole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound.

化学反応の分析

Types of Reactions

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atom and piperidin-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

Overview

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a piperidinyl group, allows it to interact with various biological targets, making it a valuable compound for research and development in pharmacology.

Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of novel therapeutic agents. Its structural features enable researchers to modify and develop compounds targeting various diseases, particularly those related to neurological and psychiatric disorders.

Neuropharmacology

The compound has shown potential as a ligand for neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Studies indicate that derivatives of this compound may influence neurotransmitter systems, suggesting applications in treating conditions like schizophrenia and depression .

Antimicrobial Research

Preliminary studies have indicated that 6-Fluoro-3-(piperidin-4-yl)-1H-indole exhibits antimicrobial properties against certain bacterial strains. This suggests its potential as a lead compound in the development of new antibacterial agents.

Anticancer Activity

Research has explored the cytotoxic effects of this compound against various cancer cell lines. Initial findings suggest that it may induce apoptosis in tumor cells, providing a basis for further investigation into its anticancer properties .

Case Study 1: Neuropharmacological Effects

A study examined the effects of related piperidine derivatives on neurotransmitter systems, highlighting their potential in modulating cholinergic activity relevant to Alzheimer's disease treatment. These findings support the hypothesis that 6-Fluoro-3-(piperidin-4-yl)-1H-indole could play a role in neuropharmacology .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives similar to 6-Fluoro-3-(piperidin-4-yl)-1H-indole showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. This suggests that modifications of this compound could lead to more effective cancer treatments .

作用機序

The mechanism of action of 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

類似化合物との比較

Similar Compounds

6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar structure but contains a benzoxazole ring instead of an indole ring.

6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: Another similar compound with a benzisoxazole ring.

Uniqueness

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is unique due to its specific indole structure, which imparts distinct chemical and biological properties

生物活性

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in neuropharmacology. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems and its implications for treating various neuropsychiatric conditions.

The compound has the molecular formula C₁₃H₁₆ClFN₂ and a molecular weight of 254.73 g/mol. Its structure features a fluoro group at the 6-position of the indole ring and a piperidine moiety at the 3-position, which contribute to its unique pharmacological properties. The presence of these functional groups allows for various chemical reactions, making it a versatile candidate for further synthetic modifications.

Biological Activity

Neuropharmacological Effects

Research indicates that this compound interacts with several neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating conditions such as schizophrenia and depression. Preliminary studies have shown that the compound may exhibit favorable binding affinities to these receptors, positioning it as a candidate for drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its structural features facilitate interactions with neurotransmitter receptors, influencing neural signaling pathways involved in mood regulation and cognitive function. Further studies are necessary to elucidate the precise pharmacodynamics and therapeutic efficacy of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-(piperidin-1-yl)phenol | Fluorinated phenol with piperidine | Exhibits analgesic properties |

| 7-Fluoro-1H-indole | Fluorinated indole | Focused on anti-cancer activity |

| Risperidone | Benzisoxazole derivative | Established antipsychotic used clinically |

While these compounds share certain features, such as fluorination and piperidine moieties, this compound stands out due to its specific receptor interactions that may confer unique therapeutic effects.

Case Studies

Recent studies have highlighted the potential of indole derivatives in treating various conditions. For instance:

- Antidepressant Activity : In a study examining the effects of various indole derivatives, compounds similar to this compound showed significant antidepressant-like effects in animal models, indicating their potential utility in managing depression .

- Anticancer Properties : Other research has focused on indole derivatives' ability to inhibit cancer cell growth. Compounds with similar structural motifs have demonstrated efficacy against several cancer types, suggesting that this compound may also possess anticancer properties worth exploring further .

特性

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLCTWVCYXQHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625289 | |

| Record name | 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180411-84-1 | |

| Record name | 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。